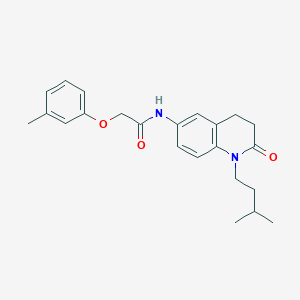

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-16(2)11-12-25-21-9-8-19(14-18(21)7-10-23(25)27)24-22(26)15-28-20-6-4-5-17(3)13-20/h4-6,8-9,13-14,16H,7,10-12,15H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEMUMPUKMWMOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with an isopentyl group and an m-tolyloxy acetamide moiety. Its molecular formula is , with a molecular weight of approximately 398.52 g/mol. The structural complexity allows for diverse interactions within biological systems, which may contribute to its therapeutic potential.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or allosteric sites, thereby modulating metabolic pathways.

- Receptor Modulation : It could act as either an agonist or antagonist at various receptor sites, influencing cellular responses.

- Signal Transduction Interference : The compound may alter signal transduction pathways, leading to changes in gene expression and cellular behavior.

Antiviral Activity

Recent studies have highlighted the antiviral properties of tetrahydroquinoline derivatives. For instance, compounds with similar structures have shown effectiveness against various strains of coronaviruses. Initial tests indicated that this compound could also exhibit antiviral activity comparable to known antiviral agents .

Antitumor Properties

Tetrahydroquinoline derivatives are frequently investigated for their antitumor potential. The structural modifications in this compound may enhance its ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Study on Antiviral Efficacy

A comparative study involving tetrahydroquinoline derivatives demonstrated that certain compounds exhibited significant antiviral activity against human coronaviruses (229E and OC43). The results suggested that structural variations in the tetrahydroquinoline scaffold could lead to enhanced antiviral properties .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| N-(1-isopentyl...) | 12 ± 0.5 | >10 |

| Chloroquine | 60 ± 3 | 5 |

| Hydroxychloroquine | 66 ± 3 | 4 |

This table shows that N-(1-isopentyl...) exhibits a lower IC50 value compared to established antiviral drugs, indicating its potential efficacy.

Assessment of Antitumor Activity

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicated a significant reduction in cell viability at concentrations above 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15 ± 1.0 |

| A549 (Lung) | 20 ± 0.8 |

| HeLa (Cervical) | 18 ± 0.5 |

These findings suggest that N-(1-isopentyl...) may selectively target cancer cells while sparing normal cells.

Comparison with Similar Compounds

(b) 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

- Core Structure: Morpholinone ring instead of tetrahydroquinolinone.

- Synthesis: Prepared via acetylation of a precursor (58% yield), with detailed NMR and MS data provided. The morpholinone moiety may confer metabolic stability .

Comparative Data Table

Research Findings and Implications

- Stereochemical Influence : Chiral separation of compound (±)-35 underscores the importance of stereochemistry in biological activity, suggesting that the target compound’s isopentyl group may require enantioselective synthesis for optimal efficacy.

- Substituent Effects: The 3-methoxyphenoxy group in and o-tolyloxy in demonstrate how electron-donating groups on the acetamide moiety modulate physicochemical properties. The target compound’s m-tolyloxy group may balance lipophilicity and metabolic stability.

- Synthetic Flexibility: Derivatives like the chloroacetamide in highlight the utility of tetrahydroquinolinone cores as scaffolds for diverse functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.